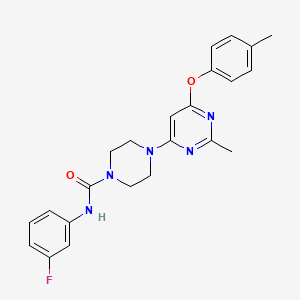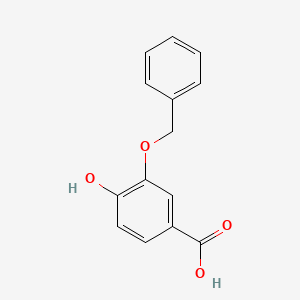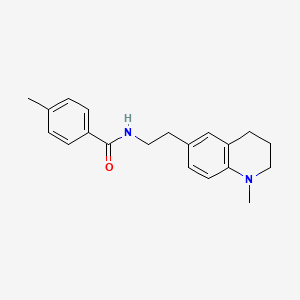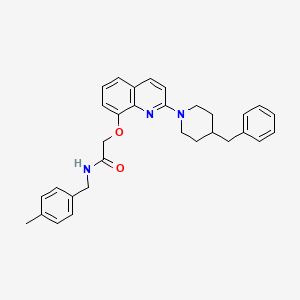
N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Antineoplastic Potential
N-(3-fluorophenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide, part of the chemical class including compounds like flumatinib, has shown promise in the treatment of chronic myelogenous leukemia (CML). Research reveals that flumatinib, a novel antineoplastic tyrosine kinase inhibitor, undergoes metabolism resulting in various metabolites through pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation processes. These findings underscore the drug's metabolic complexity and potential in CML therapy, highlighting the importance of understanding its biotransformation for therapeutic efficacy and safety (Gong et al., 2010).
Novel Antitumor Agents and Kinase Inhibition
The exploration into novel compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) reveals significant progress in the development of selective kinase inhibitors. These compounds show potent antitumor activities and enhanced enzyme potency and solubility, contributing to the understanding of kinase inhibition mechanisms. Their efficacy in inhibiting the Met kinase superfamily and successful advancement into clinical trials exemplify the potential of such molecules in targeted cancer therapy (Schroeder et al., 2009).
Synthesis and Evaluation of Antimicrobial and Anti-Inflammatory Compounds
Research on derivatives incorporating the chemical framework of this compound has led to the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. For instance, novel 8-fluoro Norfloxacin derivatives have been synthesized, showing increased potency against resistant strains of Staphylococcus aureus, including methicillin-resistant and vancomycin-resistant types. These studies suggest that modifications at specific positions can enhance the antimicrobial effectiveness, offering a pathway to combat antibiotic resistance (Sunduru et al., 2011).
Advancements in PET Imaging Agents
The development of PET imaging agents, such as the fluorine-18 labeled compounds, highlights the application of this compound derivatives in neuroscience and pharmacological research. These agents, designed for the quantification of serotonin 1A receptors, offer insights into the functioning of the serotonergic system and its involvement in psychiatric and neurological disorders. The comparative studies of different fluorine-18 labeled compounds underscore their utility in improving the diagnosis and understanding of diseases like Alzheimer's and depression, by providing a non-invasive means to study receptor distribution and density in the living brain (Choi et al., 2015).
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-16-6-8-20(9-7-16)31-22-15-21(25-17(2)26-22)28-10-12-29(13-11-28)23(30)27-19-5-3-4-18(24)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVENVWLYRDJBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)


![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)
![6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2926395.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)
